molecular formula C18H14F3N5O2S B5756500 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

Cat. No.: B5756500
M. Wt: 421.4 g/mol
InChI Key: YYGNKLXGBGTDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine is a complex organic compound that features a unique combination of benzodioxin, thiophene, and pyrimidine moieties

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves multiple steps:

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine undergoes various chemical reactions:

Common reagents for these reactions include oxidizing agents like water radical cations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets. The benzodioxin and thiophene moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability within biological systems .

Comparison with Similar Compounds

Similar compounds include other benzodioxin and thiophene derivatives, such as:

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine lies in its combination of these moieties, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2S/c19-18(20,21)15-9-11(14-2-1-7-29-14)24-17(25-15)26-16(22)23-10-3-4-12-13(8-10)28-6-5-27-12/h1-4,7-9H,5-6H2,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNKLXGBGTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N/C(=N/C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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